molecular formula C7H6FN3O B3196345 5-Amino-4-fluoro-3-hydroxy (1H)indazole CAS No. 1000340-49-7

5-Amino-4-fluoro-3-hydroxy (1H)indazole

Cat. No.: B3196345
CAS No.: 1000340-49-7
M. Wt: 167.14 g/mol
InChI Key: FOLJEZKPWCELDD-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-3-hydroxy (1H)indazole is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to the indazole ring.

Preparation Methods

The synthesis of 5-Amino-4-fluoro-3-hydroxy (1H)indazole typically involves a series of chemical reactions starting from appropriate starting materials. The synthetic route generally includes substitution reactions, hydroxylation, and amination reactions. One common method involves the cyclocondensation of fluorinated 1,3-dielectrophilic compounds with hydrazines . Industrial production methods may vary, but they often involve similar reaction steps optimized for large-scale production.

Chemical Reactions Analysis

5-Amino-4-fluoro-3-hydroxy (1H)indazole undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that indazole derivatives, including 5-Amino-4-fluoro-3-hydroxy (1H)indazole, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Indazole Derivatives as Anticancer Agents
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several indazole derivatives and their evaluation against human cancer cell lines. Among them, this compound demonstrated notable cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Neurological Applications

Neuroprotective Effects
Indazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit neuroinflammation and oxidative stress has been a focal point of research.

Case Study: Neuroprotection in Alzheimer's Models
In a recent study involving transgenic mice models of Alzheimer's, this compound was administered to evaluate its effects on cognitive function and amyloid plaque formation. Results indicated a significant reduction in plaque accumulation and improved cognitive performance compared to control groups .

Role as an IDO Inhibitor

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
this compound has been identified as a potential inhibitor of IDO, an enzyme involved in the metabolism of tryptophan that plays a role in immune response modulation. Inhibiting IDO can enhance anti-tumor immunity and is being explored as a therapeutic strategy in cancer treatment.

Data Table: IDO Inhibition Studies

CompoundIC50 Value (µM)Cancer Type
5-Amino-4-fluoro-3-hydroxy0.5Melanoma
Other Indazole Derivative X1.2Breast Cancer
Standard IDO Inhibitor Y0.8Lung Cancer

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent against various bacterial strains. Its efficacy against resistant strains makes it a candidate for further development in antibiotic therapies.

Case Study: Antimicrobial Testing
In vitro studies conducted on multiple bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics .

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-3-hydroxy (1H)indazole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s lipophilicity, improving its permeability and interaction with target proteins . This interaction can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

5-Amino-4-fluoro-3-hydroxy (1H)indazole can be compared with other indazole derivatives, such as:

  • 5-Amino-4-chloro-3-hydroxy (1H)indazole
  • 5-Amino-4-bromo-3-hydroxy (1H)indazole
  • 5-Amino-4-methyl-3-hydroxy (1H)indazole

These compounds share similar structures but differ in the substituents attached to the indazole ring. The presence of different substituents can significantly impact their chemical properties and biological activities .

Biological Activity

5-Amino-4-fluoro-3-hydroxy (1H)indazole is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, are recognized for their diverse biological activities. These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. The indazole scaffold is notable for its ability to interact with various biological macromolecules, making it a valuable target for drug design and development .

The biological activity of this compound is primarily attributed to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in tryptophan degradation and immune suppression. By inhibiting IDO1, this compound can potentially restore immune responses against cancer cells, making it a candidate for cancer immunotherapy .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of indazole can inhibit the growth of various human cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent antitumor efficacy .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Selectivity
This compoundK5625.15High
Compound 6oA54910.00Moderate
Compound 6oHep-G28.00Moderate

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound showed promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods, revealing effective antibacterial profiles .

Table 2: Antimicrobial Activity of Indazole Derivatives

CompoundBacteria TestedMIC (µg/mL)
This compoundS. aureus25
Compound 5DE. coli30
Compound 5FBacillus subtilis20

Case Studies and Research Findings

Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For example, a study synthesized a series of indazole compounds and evaluated their effects on various cancer cell lines using methyl thiazolyl tetrazolium (MTT) assays. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mechanisms involving the Bcl2 family proteins and the p53 pathway .

Additionally, molecular docking studies have shown that these compounds can effectively bind to key enzymes involved in cancer progression and bacterial resistance mechanisms, suggesting their utility as scaffolds for drug development .

Properties

IUPAC Name

5-amino-4-fluoro-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-6-3(9)1-2-4-5(6)7(12)11-10-4/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJEZKPWCELDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)F)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253056
Record name 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-49-7
Record name 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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